molecular formula C8H16N2O B1338246 1-Methyl-4-(oxiran-2-ylmethyl)piperazine CAS No. 4122-79-6

1-Methyl-4-(oxiran-2-ylmethyl)piperazine

Cat. No. B1338246
CAS RN: 4122-79-6
M. Wt: 156.23 g/mol
InChI Key: HUPJJZNDTARPJL-UHFFFAOYSA-N
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Description

1-Methyl-4-(oxiran-2-ylmethyl)piperazine, or 1-MOP, is a cyclic diamine compound that has been widely studied in the past decade due to its potential applications in the fields of medicine, biochemistry, and chemistry. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of lab experiments.

Scientific Research Applications

  • DNA-Directed Alkylating Agents

    • A study by Al-Soud & Al-Masoudi (2004) discussed the synthesis of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and N-methyl-piperazine analogs, focusing on their DNA affinity and antitumor activity. These compounds were evaluated for potential antitumor properties and interactions with DNA (Al-Soud & Al-Masoudi, 2004).
  • Synthesis of Anxiolytic Drugs

    • Narsaiah & Nagaiah (2010) reported on the efficient asymmetric synthesis of Enciprazine, a drug with anxiolytic properties. The synthesis involved an intermediate that is structurally related to N-methyl-piperazine (Narsaiah & Nagaiah, 2010).
  • CGRP Receptor Inhibitor Synthesis

    • The development of a CGRP (calcitonin gene-related peptide) receptor antagonist, involving the synthesis of a molecule structurally related to N-methyl-piperazine, was described by Cann et al. (2012). This work emphasizes the importance of these compounds in the development of new therapeutic agents (Cann et al., 2012).
  • Antibacterial Activity

    • Shroff et al. (2022) investigated 1,4-disubstituted piperazines for their potential as antibacterial agents. This research highlights the versatility of piperazine derivatives in combating resistant bacterial strains (Shroff et al., 2022).
  • Antidepressant and Antianxiety Activities

    • Kumar et al. (2017) synthesized a series of piperazine derivatives to assess their antidepressant and antianxiety effects, demonstrating the potential therapeutic applications of these compounds (Kumar et al., 2017).
  • Inhibitory Activities against Bacterial Biofilm

    • Mekky & Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, revealing significant antibacterial efficacy and potential as inhibitors of bacterial biofilms (Mekky & Sanad, 2020).
  • Metabolism in Novel Antidepressants

    • Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant, highlighting the role of piperazine derivatives in the drug's metabolic pathways (Hvenegaard et al., 2012).
  • Antitumor Activity of Schiff Bases

    • Ding et al. (2016) synthesized a series of 1,2,4-triazole Schiff bases containing piperazine groups, demonstrating significant antitumor activity, thereby showcasing the potential of these compounds in cancer treatment (Ding et al., 2016).

properties

IUPAC Name

1-methyl-4-(oxiran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-9-2-4-10(5-3-9)6-8-7-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJJZNDTARPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538372
Record name 1-Methyl-4-[(oxiran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(oxiran-2-ylmethyl)piperazine

CAS RN

4122-79-6
Record name 1-Methyl-4-[(oxiran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Mandalapu, N Lal, L Kumar, B Kushwaha… - …, 2015 - Wiley Online Library
In an ongoing effort to discover an effective, topical, dual‐function, non‐surfactant contraceptive vaginal microbicide, a novel series of 2,2′‐disulfanediylbis(3‐(substituted‐1‐yl)propane…
JK Elter, J Eichhorn, M Ringleb, FH Schacher - Polymer Chemistry, 2021 - pubs.rsc.org
We herein report the synthesis, characterization and block copolymerization via AROP of three different glycidyl amines, piperidinyl(glycidyl amine) (PiGA), N-octylpiperazinyl(glycidyl …
Number of citations: 1 pubs.rsc.org

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